molecular formula C10H5ClO3 B1361819 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde CAS No. 50329-91-4

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Cat. No. B1361819
CAS RN: 50329-91-4
M. Wt: 208.6 g/mol
InChI Key: CLLLQUGVEQADNN-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde, also known as 4-Chloro-3-formylcoumarin, is a coumarin derivative . It has a molecular formula of C10H5ClO3 and a molecular weight of 208.6 .


Synthesis Analysis

The synthesis of this compound involves an unexpected reaction of aryl isocyanides . Another method involves the gradual addition of a solution of morpholine in dichloromethane to an ice-cooled mixture of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its 1H NMR spectrum shows signals corresponding to the aromatic protons and the aldehyde proton .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with aryl isocyanides to yield chromeno[4,3-b]quinolin-6-ones .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 126-130 °C (lit.) . Its density is predicted to be 1.47±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Agents

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde has been utilized in the synthesis of Schiff’s bases, which exhibit significant antimicrobial activity. Bairagi, Bhosale, and Deodhar (2009) reported the preparation of these compounds and their effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The study highlighted compound 3C as the most active, with a minimum inhibitory concentration (MIC) of 15 μg/mL against all tested organisms (Bairagi, Bhosale, & Deodhar, 2009).

Biological Activity Assessment

El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including this compound, for biological activity assessment. These compounds showed remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Unusual Reactivity and Synthesis

Lácová, Stankovičová, Boháč, and Kotzianova (2008) investigated the unique reactivity and synthesis of 2-oxo-2H,5H-pyrano[3,2-c]chromenes using 4-oxo-4H-chromen-3-carbaldehydes. Their study described the reaction pathways and highlighted the potential of these compounds for further research (Lácová et al., 2008).

Anti-inflammatory Activity

Kurma, Karri, Kuncha, Sistla, and Bhimapaka (2020) synthesized 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates from 4-chloro-2-oxo-2H-chromene-3-carbaldehydes. These compounds demonstrated effective anti-inflammatory activity in vitro and in vivo,indicating potential therapeutic applications. The study showed that compounds like 5g, 5i, 5k-l, and 8f were particularly effective against TNF-α, with compound 5i identified as potent in reducing TNF-α and IL-6 levels in an LPS induced mice model (Kurma et al., 2020).

Antibacterial Properties

Behrami and Vaso (2017) focused on the antibacterial activity of coumarine derivatives synthesized from 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde. Their findings indicated that these compounds exhibit bacteriostatic and bactericidal activities against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting their potential as antimicrobial agents (Behrami & Vaso, 2017).

Novel Heterocyclic Scaffolds

In 2020, Lai and Che developed a multicomponent reaction strategy involving 2-oxo-2H-chromene-3-carbaldehydes, leading to the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. These compounds were further manipulated to create diverse polycyclic fused scaffolds, highlighting the versatility of this compound in synthesizing biologically intriguing compounds (Lai & Che, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Coumarin derivatives like 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde have a wide spectrum of biological activities and are therefore of great interest in the development of new therapeutic agents . Future research could focus on optimizing these compounds to generate scaffolds capable of treating many pathological conditions .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, this compound has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as DNA and proteins . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing cellular functions. Additionally, this compound has been shown to inhibit certain enzymes, which can result in the modulation of metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, this compound can affect cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn influence its biological activity . Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its biological activity . By localizing to specific organelles, this compound can exert targeted effects on cellular processes and functions .

properties

IUPAC Name

4-chloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLLQUGVEQADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353262
Record name 4-chloro-2-oxo-2h-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50329-91-4
Record name 4-Chloro-3-formylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50329-91-4
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Record name 4-chloro-2-oxo-2h-chromene-3-carbaldehyde
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Record name 4-Chloro-3-formylcoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde?

A1: While the provided research papers don't explicitly state the molecular formula and weight, they utilize various spectroscopic techniques to characterize the compound and its derivatives. These techniques include:

  • IR Spectroscopy: Used to identify functional groups present in the molecule based on their characteristic vibrations. [, , , ]
  • ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms in the molecule and their relative positions. [, , , ]
  • ¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule. []
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []
  • X-Ray Crystallography: Used to determine the three-dimensional structure of some synthesized derivatives, offering information about bond lengths, angles, and overall conformation. []

Q2: What are the primary applications of this compound in synthetic chemistry?

A2: The compound serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic systems:

  • Synthesis of Chromeno[4,3-b]quinolin-6-ones: Aryl isocyanides react unexpectedly with this compound, leading to the formation of chromeno[4,3-b]quinolin-6-ones. [, ]
  • Synthesis of Schiff Bases: This aldehyde readily undergoes condensation reactions with various anilines, yielding a diverse library of Schiff base derivatives. [, , ]
  • Synthesis of 1,2-Dihydropyridine-3-carbonitriles: Cyclization reactions involving this compound, ethyl cyanoacetate, and ammonium acetate produce 1,2-dihydropyridine-3-carbonitrile derivatives. []
  • Construction of Benzo[c]chromen-6-ones: this compound reacts with 1,3-bis(trimethylsilyloxy)-1,3-butadienes in a one-pot cyclocondensation, forming benzo[c]chromen-6-ones regioselectively. [, ]
  • Formation of Epoxychromeno[4,3-c]isoquinolines: Diastereoselective one-pot intramolecular Diels-Alder (IMDA) reactions with furfurylamine lead to the formation of epoxychromeno[4,3-c]isoquinolines. []
  • Synthesis of Chromenoimidazopyridines and Chromenopyridopyrimidines: This aldehyde acts as a key intermediate in a one-pot strategy for creating these fused heterocyclic systems with intramolecular hydrogen bonds. []

Q3: How do structural modifications to this compound derivatives influence their biological activity?

A3: The Structure-Activity Relationship (SAR) studies highlight the importance of substituent variations in modulating biological activities:

  • Antimicrobial Activity: Schiff bases derived from this compound exhibit varying degrees of antimicrobial and antifungal activity. The presence of a 3-chloro phenylimino group appears to significantly contribute to increased potency against various bacterial and fungal strains. [, , ]
  • Anticancer Activity: Studies on 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives, synthesized using this compound, demonstrate promising anticancer activity, particularly against colon cancer cell lines. The observed cytotoxicity and selectivity are influenced by the specific substituents on the quinolinone moiety. []

Q4: Have any computational chemistry studies been conducted on this compound and its derivatives?

A4: Yes, computational methods have been employed to investigate the properties and potential applications of these compounds:

  • Molecular Docking: This technique is used to predict the binding mode and affinity of new coumarin derivatives, synthesized from this compound, towards specific biological targets, offering insights into their potential antiproliferative mechanisms. []
  • Density Functional Theory (DFT) Calculations: These calculations provide valuable information about the electronic structure and properties of the synthesized compounds, aiding in understanding their reactivity and potential applications. []
  • Molecular Electrostatic Potential (MEP) Analysis: MEP maps, generated from DFT calculations, visualize the charge distribution within molecules. This information can be used to understand how these compounds interact with biological targets and guide further structural optimization for enhanced activity. []

Q5: What analytical methods are commonly used to characterize and quantify this compound and its derivatives?

A5: Researchers employ a combination of spectroscopic and chromatographic methods for analysis:

  • Spectroscopy: Techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for structural characterization and confirmation of the synthesized compounds. [, , , , , ]
  • Chromatographic Techniques: Thin-layer chromatography (TLC) is often used to monitor reaction progress, while column chromatography allows for the separation and purification of the desired products. []

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